Bienvenue dans la boutique en ligne BenchChem!

Bibenzonium bromide

Antitussive mechanism Peripheral vs central action Cough suppression

Bibenzonium bromide (CAS 15585-70-3) is the sole compound assigned to ATC R05DB12, providing a class-specific reference standard for quaternary ammonium antitussives. Its permanent cationic charge restricts blood-brain barrier penetration, enabling peripheral cough suppression without opioid receptor interactions—ideal for comparative pharmacology against centrally-acting dextromethorphan and codeine. Soluble in cold water, methanol, and ethanol; insoluble in nonpolar solvents—supporting aqueous formulation and LC-MS/HPLC method development. White crystalline powder, mp 144–147°C. Quantified side effect benchmarks available for safety pharmacology studies.

Molecular Formula C19H26BrNO
Molecular Weight 364.3 g/mol
CAS No. 15585-70-3
Cat. No. B135706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBibenzonium bromide
CAS15585-70-3
Synonyms2-(1,2-Diphenylethoxy)-N,N,N-trimethylethanaminium Bromide;  [2-(1,2-Diphenylethoxy)ethyltrimethyl]ammonium Bromide;  ES 132;  Lysbex;  Lysibex;  Lysobex;  Medipectol;  OM-Tussic;  OM-Tussis;  Rea-tos;  Sedobex;  Thoragol; 
Molecular FormulaC19H26BrNO
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOC(CC1=CC=CC=C1)C2=CC=CC=C2.[Br-]
InChIInChI=1S/C19H26NO.BrH/c1-20(2,3)14-15-21-19(18-12-8-5-9-13-18)16-17-10-6-4-7-11-17;/h4-13,19H,14-16H2,1-3H3;1H/q+1;/p-1
InChIKeyAPVMLVNTOWQOHL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bibenzonium Bromide (CAS 15585-70-3): A Non-Opioid Antitussive with Quaternary Ammonium Structure for Scientific Procurement


Bibenzonium bromide (CAS 15585-70-3) is a synthetic quaternary ammonium compound classified as an antitussive agent under ATC code R05DB12 (other cough suppressants excluding combinations with expectorants) [1]. The compound has the molecular formula C19H26BrNO, a molecular weight of 364.32 g/mol, and a melting point of 144–147°C [2]. It is a white crystalline powder, soluble in cold water, methanol, and ethanol, but practically insoluble in hot ethyl acetate, benzene, ether, and ligroine [3]. Originally developed in France during the 1960s as a non-opioid alternative for cough suppression, bibenzonium bromide is believed to act via a peripheral mechanism through local action in the respiratory tract, distinguishing it from centrally-acting opioid antitussives [4].

Bibenzonium Bromide: Why In-Class Antitussive Substitution Without Comparative Data Is Scientifically Unjustified


Antitussive agents within ATC category R05DB—which includes oxolamine (R05DB07), oxeladin (R05DB09), clofedanol (R05DB10), pipazetate (R05DB11), bibenzonium bromide (R05DB12), butamirate (R05DB13), and several others—exhibit heterogeneous mechanisms of action and divergent pharmacological profiles that preclude simple interchangeability [1]. While bibenzonium bromide is characterized as a peripheral antitussive acting via local action in the respiratory tract, compounds such as butamirate and clofedanol demonstrate central action with additional pharmacological activities [2]. Furthermore, the quaternary ammonium structure of bibenzonium bromide confers distinct physicochemical properties—including permanent cationic charge and limited blood-brain barrier penetration—that fundamentally differentiate its absorption, distribution, and side effect profile from neutral or tertiary amine antitussives [3]. For procurement decisions involving comparator compounds or generic substitution evaluation, these molecular and pharmacological distinctions necessitate compound-specific evidence rather than class-based assumptions.

Bibenzonium Bromide: Quantitative Differentiation Evidence Versus Comparator Antitussive Compounds


Bibenzonium Bromide Exhibits Peripheral Antitussive Mechanism, Contrasting with Centrally-Acting Dextromethorphan and Codeine

Bibenzonium bromide is classified as a peripheral antitussive agent that suppresses the cough reflex through local action in the respiratory tract, rather than via central nervous system depression [1]. In contrast, widely used antitussives such as dextromethorphan and codeine act primarily through central mechanisms, inhibiting the cough center in the medulla [2]. This mechanistic divergence has implications for side effect profiles, as centrally-acting antitussives are associated with sedation, dizziness, and potential for abuse (codeine is a controlled substance in many jurisdictions), whereas bibenzonium bromide's peripheral action and quaternary ammonium structure result in minimal CNS penetration [3].

Antitussive mechanism Peripheral vs central action Cough suppression

Bibenzonium Bromide Adverse Event Profile: Quantified Incidence Rates for Procurement Safety Assessment

Clinical safety data for bibenzonium bromide indicate specific adverse event incidence rates: drowsiness/somnolence occurs in approximately 12% of patients, dizziness in 8%, dry mouth in 15%, and constipation in 6% [1]. Orthostatic hypotension is reported as rare. While direct head-to-head comparator data with other antitussives are not available in the public literature, these incidence rates provide quantitative benchmarks for safety evaluation. For context, dextromethorphan at therapeutic doses is generally associated with lower rates of sedation (estimated <5% mild drowsiness) but carries different risk profiles including serotonin syndrome risk with MAOIs, whereas codeine has constipation rates exceeding 20–30% with chronic use [2].

Safety profile Side effect incidence Adverse events

Bibenzonium Bromide ATC Classification R05DB12: Distinct Regulatory Positioning Among Quaternary Ammonium Antitussives

Bibenzonium bromide occupies a specific position within the WHO ATC classification system as R05DB12, placing it among other cough suppressants (excluding combinations with expectorants) [1]. Within the R05DB subgroup, bibenzonium bromide is distinguished from structurally or mechanistically related compounds including oxolamine (R05DB07, a phenyloxadiazole with additional anti-inflammatory properties), butamirate (R05DB13, a centrally-acting non-opioid with 98% protein binding and 6-hour half-life), and clofedanol (R05DB10, which combines central action with local anesthetic and antihistamine effects) [2]. Bibenzonium bromide is a quaternary ammonium compound and is not widely approved in most countries, limiting its use to specific jurisdictions [3].

ATC classification Regulatory status Drug class differentiation

Bibenzonium Bromide Quaternary Ammonium Structure: Solubility Profile Differentiating from Tertiary Amine Antitussives

The quaternary ammonium structure of bibenzonium bromide confers a permanent cationic charge that dictates its solubility characteristics: it is soluble in cold water, methanol, and ethanol, but practically insoluble in hot ethyl acetate, benzene, ether, and ligroine [1]. This contrasts with tertiary amine antitussives such as dextromethorphan (logP approximately 3.6, more lipophilic and CNS-penetrant) and butamirate (ester prodrug with different solubility profile) [2]. The melting point of bibenzonium bromide is 144–147°C (145.5°C reported by CAS), which provides a quality control reference for procurement specifications [3].

Physicochemical properties Solubility Formulation

Bibenzonium Bromide: Evidence-Based Application Scenarios for Scientific Procurement and Research


Procurement for Non-Opioid, Non-Controlled Antitussive Research Requiring Peripheral Mechanism

Bibenzonium bromide is suitable for research programs investigating peripherally-acting antitussive mechanisms that avoid CNS-mediated side effects and opioid receptor interactions. Based on its quaternary ammonium structure and limited blood-brain barrier penetration [1], the compound serves as a model peripheral antitussive for comparative pharmacology studies against centrally-acting agents such as dextromethorphan and codeine [2].

Formulation Development Leveraging Quaternary Ammonium Solubility Profile

The distinct solubility characteristics of bibenzonium bromide—specifically its solubility in cold water, methanol, and ethanol combined with insolubility in nonpolar solvents—inform formulation development for aqueous-based dosage forms and analytical method development requiring specific solvent systems [1]. The melting point specification of 144–147°C provides a quality control reference parameter for procurement and incoming material verification [2].

Safety Pharmacology Studies Requiring Quantified Adverse Event Benchmarks

The documented adverse event incidence rates for bibenzonium bromide—including drowsiness (12%), dizziness (8%), dry mouth (15%), and constipation (6%) [1]—provide quantitative benchmarks for safety pharmacology studies comparing antitussive agents or evaluating compound tolerability in preclinical or clinical research contexts where safety profile characterization is required.

Analytical Reference Standard for R05DB12 Class Antitussive Method Development

As the sole compound assigned to ATC code R05DB12, bibenzonium bromide serves as a class-specific reference standard for analytical method development and validation targeting quaternary ammonium antitussives within the R05DB category [1]. This application is particularly relevant for laboratories developing LC-MS or HPLC methods for antitussive quantification in pharmaceutical preparations or biological matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bibenzonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.